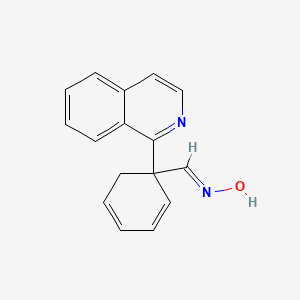
1-Isoquinolinylphenylmethanoneoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolinylphenylmethanoneoxime is a chemical compound with the molecular formula C16H12N2O It is known for its unique structure, which consists of an isoquinoline ring fused to a phenylmethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isoquinolinylphenylmethanoneoxime can be synthesized through several methods. One common approach involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then heated with phosphorus pentoxide to yield the desired compound . Another method involves the use of grindstone chemistry, where carbonyl compounds are converted into oximes by grinding the reactants at room temperature in the presence of bismuth oxide (Bi2O3) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solvent-free and environmentally friendly methods is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolinylphenylmethanoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as peracetic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
1-Isoquinolinylphenylmethanoneoxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Medicine: Explored for its anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Isoquinolinylphenylmethanoneoxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the phenylmethanone oxime group.
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 1-Isoquinolinylphenylmethanoneoxime is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(NE)-N-[(1-isoquinolin-1-ylcyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H14N2O/c19-18-12-16(9-4-1-5-10-16)15-14-7-3-2-6-13(14)8-11-17-15/h1-9,11-12,19H,10H2/b18-12+ |
InChI Key |
JZBXIZFZADYXNF-LDADJPATSA-N |
Isomeric SMILES |
C1C=CC=CC1(/C=N/O)C2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
C1C=CC=CC1(C=NO)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
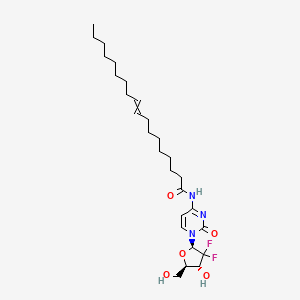
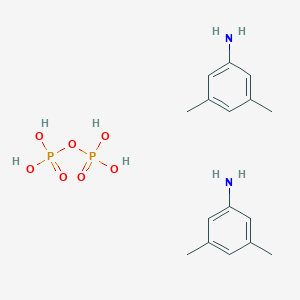
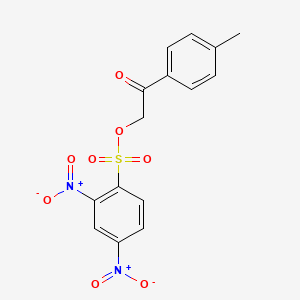
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
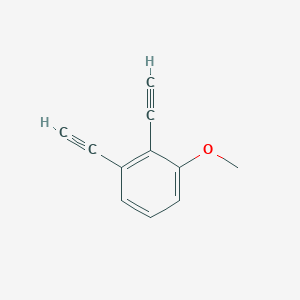
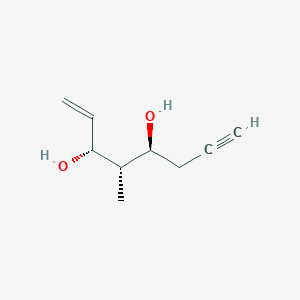
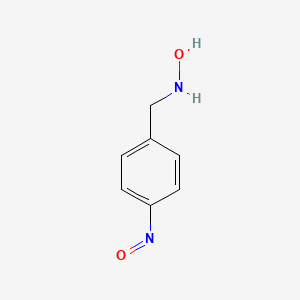
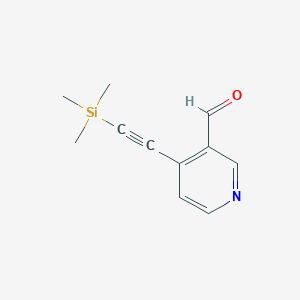
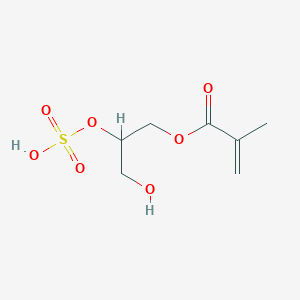
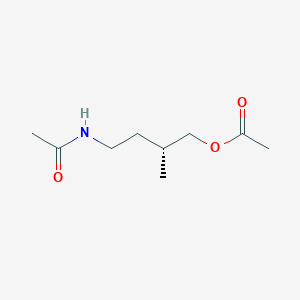
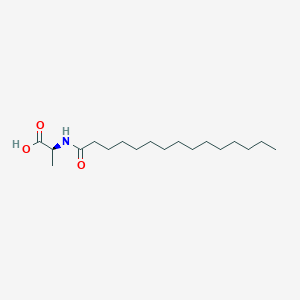
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
